4-(tert-Butyl)-2-phenylpyridine
Overview
Description
“4-(tert-Butyl)-2-phenylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms, essentially a benzene ring) and a tert-butyl group (a central carbon atom attached to three methyl groups) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the attachment of the phenyl and tert-butyl groups. This could potentially be achieved through a series of reactions including condensation, substitution, and reduction .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)-2-phenylpyridine” would be characterized by the presence of the pyridine ring, with the phenyl and tert-butyl groups attached at the 2nd and 4th positions respectively. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
As a pyridine derivative, “4-(tert-Butyl)-2-phenylpyridine” would be expected to participate in reactions typical of pyridines, such as electrophilic and nucleophilic substitutions. The presence of the phenyl and tert-butyl groups may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-2-phenylpyridine” would be influenced by the presence of the pyridine, phenyl, and tert-butyl groups. For example, the pyridine ring would contribute to the compound’s aromaticity and potentially its basicity .
Scientific Research Applications
Photochemical and Thermal Synthesis
4-(tert-Butyl)-2-phenylpyridine shows potential in photochemical and thermal synthesis. It has been used in the synthesis of polypyridine ruthenium(II) complexes, which are characterized by various spectroscopic methods and exhibit efficient and selective ligand interchange under irradiation (Bonnet et al., 2003).
Catalytic Applications
This compound is beneficial as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It promotes homogeneous reactions, improves reproducibility, and inhibits homo-coupling, enhancing overall reaction efficiency (Stamos et al., 1997).
Coordination Polymers
It is used in the synthesis of coordination polymers. These polymers exhibit interesting packing interactions, such as face-to-face π-stacking and ‘ball-and-socket’ assembly, which are relevant for materials science research (Constable et al., 2012).
Photocatalysis
4-(tert-Butyl)-2-phenylpyridine-based complexes are used in photocatalysis. They show enhanced stability and photophysical properties, useful for solar fuel generation and photoredox catalysis (Porras et al., 2016).
Dye-Sensitized Solar Cells
This compound significantly improves the performance of dye-sensitized solar cells. It affects the surface charge of TiO2 and decreases electron recombination, leading to higher efficiency (Boschloo et al., 2006).
Solid-State Dye-Sensitized Solar Cells
In solid-state dye-sensitized solar cells, it acts as a favorable additive, increasing efficiency and influencing energy level alignment in the devices (Yang et al., 2018).
Synthesis of Iridium(III) Complexes
It is integral in the synthesis of iridium(III) complexes, where its substitution on phenylpyridines allows tuning of phosphorescent emission (Davidson et al., 2016).
Ligand Properties
4-(tert-Butyl)-2-phenylpyridine serves as a ligand in metal complexes, influencing packing and hydrogen bonding patterns in the solid state, relevant for understanding molecular interactions (Constable et al., 2012).
Halide Source in Platinum Complexes
It reacts with bismuth(III) halides, serving as a halide source in the preparation of dihaloplatinum(IV) complexes. This application is important in the field of coordination chemistry (Nabavizadeh et al., 2014).
Adsorption Studies
Studies on its adsorption on TiO2 surfaces in dye-sensitized solar cells provide insights into its role in enhancing cell performance (Xiong et al., 2008).
Electrocatalysis
It is involved in electrocatalyzed SRN1 reactions, demonstrating its utility in organic synthesis and catalysis (Combellas et al., 1994).
Organic Hole Transporting Materials
4-(tert-Butyl)-2-phenylpyridine is used in the design of organic hole-transporting materials for stable and efficient perovskite solar cells (Xu et al., 2017).
Light-Emitting Electrochemical Cells
This compound is essential in the synthesis and characterization of cationic Ir(III) complexes, which are used in light-emitting electrochemical cells (Pal et al., 2016).
Ruthenium Complex Preparation
It is used in the preparation of ruthenium complexes, showing increased solubility and enhanced electron donation properties (Hadda & Bozec, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZZKLAFQYBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-2-phenylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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